3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione
Description
3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione is a heterocyclic compound that contains both benzothiazole and bromine. This molecule has garnered attention due to its potent biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.
Properties
CAS No. |
2751621-45-9 |
|---|---|
Molecular Formula |
C7H5BrN2O2S |
Molecular Weight |
261.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione typically involves the bromination of 3-amino-1lambda6,2-benzothiazole-1,1-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted benzothiazoles.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and thiols.
Scientific Research Applications
3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its anti-tumor and anti-microbial properties, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating cancer, inflammation, and microbial infections.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione involves its interaction with various molecular targets:
Anti-tumor Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Anti-microbial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
Similar Compounds
3-amino-1lambda6,2-benzothiazole-1,1-dione: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-bromo-1lambda6,2-benzothiazole-1,1-dione: Lacks the amino group, affecting its biological activity.
3-amino-6-chloro-1lambda6,2-benzothiazole-1,1-dione: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological properties.
Uniqueness
3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione is unique due to the presence of both amino and bromine groups, which confer distinct chemical reactivity and potent biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
